molecular formula C9H9F3N2 B1411551 2-(3,3-Difluoropyrrolidin-1-yl)-5-fluoropyridine CAS No. 1707581-01-8

2-(3,3-Difluoropyrrolidin-1-yl)-5-fluoropyridine

Cat. No.: B1411551
CAS No.: 1707581-01-8
M. Wt: 202.18 g/mol
InChI Key: ANEPMQMQGRBLIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,3-Difluoropyrrolidin-1-yl)-5-fluoropyridine is a heterocyclic organic compound that features both pyridine and pyrrolidine rings. The presence of fluorine atoms in its structure imparts unique chemical properties, making it a compound of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,3-Difluoropyrrolidin-1-yl)-5-fluoropyridine typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors. For instance, a common method involves the reaction of 3,3-difluoropropylamine with a suitable aldehyde or ketone under acidic or basic conditions to form the pyrrolidine ring.

    Introduction of the Fluorine Atoms: The fluorine atoms can be introduced via halogen exchange reactions or direct fluorination using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Coupling with Pyridine: The final step involves coupling the fluorinated pyrrolidine with a pyridine derivative. This can be achieved through nucleophilic substitution reactions or palladium-catalyzed cross-coupling reactions such as the Suzuki or Heck reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and choice of solvents, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(3,3-Difluoropyrrolidin-1-yl)-5-fluoropyridine can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The fluorine atoms can be replaced by other nucleophiles, leading to the formation of new derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different oxidation states or reduced forms.

    Coupling Reactions: The pyridine ring can participate in cross-coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), or organolithium compounds can be used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate (K2CO3)) are typically used in cross-coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrrolidine derivatives, while coupling reactions can produce complex heterocyclic compounds.

Scientific Research Applications

Medicinal Chemistry

Overview : The compound serves as a crucial building block in the synthesis of pharmaceutical agents, particularly those targeting central nervous system disorders.

Case Study :

  • Targeted Compounds : Research has indicated that derivatives of this compound exhibit potential as enzyme inhibitors and receptor ligands. For instance, modifications to the fluorinated structure have shown enhanced binding affinities to specific targets in neurological pathways.
CompoundTargetActivity
AEnzyme XInhibitor
BReceptor YAgonist

Biological Studies

Overview : The unique structural features allow for exploration in biological systems, particularly in enzyme inhibition and receptor interactions.

Mechanism of Action :
The interaction with specific molecular targets is facilitated by the presence of fluorine atoms, which enhance binding affinity and selectivity.

Material Science

Overview : The compound is utilized in developing advanced materials such as polymers and liquid crystals due to its fluorinated structure.

ApplicationMaterial TypeProperties
Polymer SynthesisFluorinated PolymersEnhanced thermal stability
Liquid CrystalsDisplay TechnologiesImproved optical properties

Mechanism of Action

The mechanism of action of 2-(3,3-Difluoropyrrolidin-1-yl)-5-fluoropyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity, leading to potent biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,3-Difluoropyrrolidin-1-yl)-5-fluoropyrimidine
  • 3-(Difluoromethoxy)-5-[2-(3,3-difluoropyrrolidin-1-yl)-6-(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]pyrimidin-4-yl]pyridin-2-amine

Uniqueness

2-(3,3-Difluoropyrrolidin-1-yl)-5-fluoropyridine is unique due to its specific combination of pyridine and pyrrolidine rings, along with the presence of multiple fluorine atoms. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Biological Activity

Overview

2-(3,3-Difluoropyrrolidin-1-yl)-5-fluoropyridine is a heterocyclic organic compound characterized by the presence of both pyridine and pyrrolidine rings, with significant fluorine substitutions. This unique structure endows the compound with distinctive chemical properties, making it a subject of interest in medicinal chemistry and biological research.

The molecular formula of this compound is C9H9F3N2, with a molecular weight of 202.18 g/mol. The synthesis typically involves several key steps:

  • Formation of the Pyrrolidine Ring : This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of Fluorine Atoms : Methods such as halogen exchange or direct fluorination are used.
  • Coupling with Pyridine : Final coupling can be performed via nucleophilic substitution or palladium-catalyzed cross-coupling reactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances binding affinity and selectivity, leading to potent biological effects. The exact mechanisms depend on the specific biological context in which the compound is applied.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

  • Enzyme Inhibition : It has been studied for its potential as an inhibitor of enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound may act as a ligand for certain receptors, influencing signaling pathways pertinent to neurological functions.
  • Antimicrobial Activity : Preliminary studies suggest potential effectiveness against certain bacterial strains.

Case Studies

Several studies have investigated the biological activity of this compound:

  • Study on CNS Disorders : In a study focused on central nervous system disorders, the compound demonstrated significant modulation of neurotransmitter receptors, suggesting its potential for therapeutic applications in neuropharmacology.
  • Antimicrobial Testing : A series of antimicrobial assays revealed that the compound exhibited notable activity against Gram-positive bacteria, indicating its potential use in developing new antibiotics.
  • Enzyme Inhibition Assays : In vitro assays showed that the compound effectively inhibited specific enzymes associated with metabolic syndromes, highlighting its relevance in drug design for metabolic disorders.

Data Table: Summary of Biological Activities

Activity Type Description Reference
Enzyme InhibitionInhibits enzymes involved in metabolic pathways
Receptor ModulationActs as a ligand for neurotransmitter receptors
Antimicrobial ActivityEffective against Gram-positive bacteria

Properties

IUPAC Name

2-(3,3-difluoropyrrolidin-1-yl)-5-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N2/c10-7-1-2-8(13-5-7)14-4-3-9(11,12)6-14/h1-2,5H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANEPMQMQGRBLIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(F)F)C2=NC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3,3-Difluoropyrrolidin-1-yl)-5-fluoropyridine
Reactant of Route 2
Reactant of Route 2
2-(3,3-Difluoropyrrolidin-1-yl)-5-fluoropyridine
Reactant of Route 3
Reactant of Route 3
2-(3,3-Difluoropyrrolidin-1-yl)-5-fluoropyridine
Reactant of Route 4
Reactant of Route 4
2-(3,3-Difluoropyrrolidin-1-yl)-5-fluoropyridine
Reactant of Route 5
Reactant of Route 5
2-(3,3-Difluoropyrrolidin-1-yl)-5-fluoropyridine
Reactant of Route 6
Reactant of Route 6
2-(3,3-Difluoropyrrolidin-1-yl)-5-fluoropyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.